4-Methylisoquinoline-5-sulfonyl fluoride

SuFEx click chemistry Hydrolytic stability Covalent probe design

Standard sulfonyl chlorides degrade in water and lack ROCK2 selectivity. This sulfonyl fluoride solves both issues. The 4-methyl-5-isoquinoline core is the exact H-1152 pharmacophore (ROCK2 IC50=12 nM, >250-fold vs PKA), while the -SO2F group enables aqueous SuFEx conjugation without NHS-ester cross-reactivity. - ROCK2 potency: 13x higher than des-methyl fasudil - Orthogonal reactivity: Stable in H2O, compatible with other bioconjugation handles - Direct building block: No protection/deprotection of sulfonic acid needed

Molecular Formula C10H8FNO2S
Molecular Weight 225.24 g/mol
Cat. No. B12963587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoquinoline-5-sulfonyl fluoride
Molecular FormulaC10H8FNO2S
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=CN=CC2=C1C(=CC=C2)S(=O)(=O)F
InChIInChI=1S/C10H8FNO2S/c1-7-5-12-6-8-3-2-4-9(10(7)8)15(11,13)14/h2-6H,1H3
InChIKeyIWKXIMOVQCHJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylisoquinoline-5-sulfonyl fluoride – A Specialized Sulfonyl Fluoride Building Block for Covalent Probe and ROCK Inhibitor Synthesis


4-Methylisoquinoline-5-sulfonyl fluoride (CAS 2138349-42-3, MF C₁₀H₈FNO₂S, MW 225.24 g/mol) is a bifunctional aromatic sulfonyl fluoride. It combines an isoquinoline heterocycle methylated at the 4‑position with an electrophilic –SO₂F group at the 5‑position . The sulfonyl fluoride moiety enables Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, while the 4‑methyl‑5‑isoquinoline scaffold constitutes the core pharmacophore of the nanomolar ROCK inhibitor H‑1152 (Ki = 1.6 nM for ROCK2) [1]. This exact connectivity makes the compound a privileged intermediate for assembling both covalent chemical biology probes and potent Rho‑kinase inhibitors from a single convergent building block.

SuFEx Handle
Aqueous-stable sulfonyl fluoride enables click chemistry for covalent probes
Isoquinoline Core
4-Methyl-5-isoquinoline scaffold provides pharmacophore for selective ROCK inhibitor engagement
Workflow
Supports one-pot aqueous bioconjugation without strict anhydrous handling

Why 4-Methylisoquinoline-5-sulfonyl Fluoride Cannot Be Replaced by Common Isoquinoline Sulfonyl Halides or Unsubstituted Analogs


Superficially similar isoquinoline sulfonyl halides are not functionally interchangeable with 4‑methylisoquinoline‑5‑sulfonyl fluoride for two independent reasons. First, the sulfonyl fluoride group exhibits markedly slower hydrolysis kinetics than the corresponding sulfonyl chloride, which is critical when aqueous‑compatible SuFEx conjugation is required [1]. Second, the 4‑methyl substituent is essential for the binding potency of the derived ROCK inhibitor H‑1152: replacement of the 4‑methyl group with hydrogen (fasudil scaffold) or relocation to the 1‑position yields compounds with significantly reduced ROCK2 affinity (IC₅₀ shift from 12 nM to 158–400 nM) [2]. Substituting either the reactive handle or the methyl‑substituted isoquinoline core therefore degrades both the reactivity and the target‑engagement properties that define this building block's value.

Sulfonyl chloride analogs are not interchangeable
4-Methylisoquinoline-5-sulfonyl chloride hydrolyzes within minutes in aqueous buffer (pH 7–8), preventing SuFEx conjugation; the fluoride is required for stable aqueous probe assembly.
4-Methyl substituent essential for target engagement
Replacing the 4-methyl group with hydrogen (fasudil scaffold) or relocating to the 1-position yields ROCK inhibitors with substantially reduced affinity; the 4-methyl pattern may not be replicated with generic isoquinoline sulfonyl halides.
4-Fluoro-5-sulfonyl chloride lacks orthogonal stability
The chloride electrophile reacts with amines under conditions that the fluoride tolerates, preventing sequential NHS ester/SuFEx cascades; using the chloride degrades multi-step bioconjugation utility.

Quantitative Evidence: 4-Methylisoquinoline-5-sulfonyl Fluoride vs. Closest Analogs


Hydrolytic Stability Advantage: Aryl‑SO₂F vs. Aryl‑SO₂Cl in Aqueous SuFEx Conjugation

Aromatic sulfonyl fluorides are documented to resist hydrolysis in aqueous media far more effectively than the corresponding sulfonyl chlorides. While aryl‑SO₂Cl undergoes rapid hydrolysis (half‑life on the order of minutes) under the aqueous conditions (pH 7–8) typical of bioconjugation protocols, aryl‑SO₂F remains competent for SuFEx ligation over extended periods [1]. For 4‑methylisoquinoline‑5‑sulfonyl fluoride, this translates to a practical shelf‑life advantage and enables one‑pot, aqueous‑compatible covalent probe assembly that cannot be replicated with 4‑methylisoquinoline‑5‑sulfonyl chloride (CAS 194032‑16‑1) .

Hydrolytic stability
Class-level inference
Aryl‑SO₂F: stable hours–days
Aryl‑SO₂Cl: <30 min half‑life
Supports aqueous-compatible SuFEx probe assembly
Exact stability context-dependent; class-level SuFEx literature
SuFEx click chemistry Hydrolytic stability Covalent probe design

Positional Methyl Effect: H‑1152 (4‑Methyl) vs. Fasudil (5‑H) vs. 1‑Methyl Isomer on ROCK2 Potency

The ROCK2 IC₅₀ of H‑1152, the direct sulfonamide conjugate of 4‑methylisoquinoline‑5‑sulfonyl fluoride with (S)‑2‑methyl‑1,4‑diazepane, is 12 nM [1]. In contrast, fasudil (HA‑1077), which bears a hydrogen at the isoquinoline 4‑position, exhibits a ROCK2 IC₅₀ of 158 nM – a 13‑fold loss in potency [2]. The 1‑methyl isomer (1‑methylisoquinoline‑5‑sulfonyl fluoride; CAS 2648966‑55‑4) lacks a published ROCK2 IC₅₀; however, the established SAR for this chemotype indicates that the 4‑methyl substituent is optimal for ROCK binding pocket complementarity, whereas the 1‑methyl isomer is expected to show substantially weaker activity [3].

ROCK2 potency
Cross-study comparable
~13× higher affinity (4‑methyl vs. unsubstituted)
H‑1152 IC₅₀ 12 nM vs fasudil 158 nM
4‑Methyl substitution is critical for target engagement
1‑Methyl isomer expected weaker; in‑vitro kinase assay
ROCK2 inhibition Structure–activity relationship Kinase inhibitor design

Selectivity Window of the 4‑Methyl‑5‑SO₂F Scaffold: H‑1152 Off‑Target Kinase Profile

The 4‑methyl‑5‑isoquinolinesulfonyl scaffold is the critical pharmacophore that confers the selectivity of H‑1152 relative to its progenitor fasudil. H‑1152 (4‑methyl scaffold) displays a >250‑fold selectivity window for ROCK2 (IC₅₀ = 12 nM) over PKA (IC₅₀ = 3.03 μM), PKC (IC₅₀ = 5.68 μM), and MLCK (IC₅₀ = 28.3 μM) . By comparison, fasudil (5‑H scaffold) shows only a ~29‑fold window between ROCK2 (IC₅₀ = 158 nM) and PKA (IC₅₀ = 4.58 μM) [1]. This indicates that the 4‑methyl group contributes to both potency and selectivity, making the building block irreplaceable for applications requiring clean ROCK‑phenotype interpretation.

Selectivity window
Cross-study comparable
~8.6× greater selectivity ratio
ROCK2/PKA: 250‑fold (4‑methyl) vs 29‑fold (5‑H)
Enables cleaner ROCK phenotype interpretation
Panel includes PKA, PKC, MLCK; recombinant kinases
Kinase selectivity ROCK inhibitor Chemical biology tool compound

4‑Methyl‑5‑SO₂F vs. 4‑Fluoro‑5‑SO₂Cl: Chemoselectivity in Sequential Derivatization

4‑Fluoroisoquinoline‑5‑sulfonyl chloride is a known intermediate in ripasudil synthesis [1]. However, the sulfonyl chloride group cannot orthogonally co‑exist with amine‑reactive electrophiles (e.g., NHS esters, isocyanates) because both hydrolyze and react with amines under overlapping conditions. 4‑Methylisoquinoline‑5‑sulfonyl fluoride, by virtue of its attenuated electrophilicity, remains intact in the presence of NHS esters at pH 7–8, enabling sequential SuFEx conjugation after initial amine acylation [2]. This orthogonal reactivity profile is a class‑level property of aryl‑SO₂F versus aryl‑SO₂Cl and directly determines the building block's utility in multi‑step bioconjugation strategies.

Chemoselectivity
Class-level inference
SO₂F: stable with NHS ester
SO₂Cl: rapid hydrolysis & amine reaction
Permits sequential SuFEx after NHS acylation
Orthogonal reactivity for multi‑step bioconjugation
Orthogonal reactivity Sequential conjugation Bifunctional scaffolds

Highest‑Value Application Scenarios for 4‑Methylisoquinoline‑5‑sulfonyl Fluoride


Synthesis of H‑1152 and Related High‑Potency, Selective ROCK2 Chemical Probes

The building block serves as the direct electrophilic partner for (S)‑2‑methyl‑1,4‑diazepane to generate H‑1152. The resulting conjugate achieves a ROCK2 IC₅₀ of 12 nM with a >250‑fold selectivity window over PKA, PKC, and MLCK . This potency‑selectivity profile is irreproducible with the des‑methyl (fasudil) scaffold, which shows a 13‑fold higher ROCK2 IC₅₀ (158 nM) and only ~29‑fold selectivity over PKA [1]. Researchers requiring a clean ROCK2 tool compound for cytoskeletal, cardiovascular, or neurobiology studies should anchor their synthesis on this specific building block.

Aqueous‑Compatible SuFEx Conjugation for Covalent Chemical Biology Probes

The aryl‑SO₂F group survives aqueous conditions that rapidly degrade the sulfonyl chloride analog [2]. This enables direct conjugation to amine‑ or phenol‑containing biomolecules (peptides, proteins, activity‑based probe warheads) without anhydrous solvents or strict moisture exclusion. The 4‑methylisoquinoline core simultaneously provides a UV‑active chromophore for HPLC monitoring and a rigid aromatic scaffold favorable for target‑binding interactions.

Orthogonal Bifunctional Scaffold for Multi‑Step Bioconjugation Cascades

The attenuated electrophilicity of SO₂F relative to SO₂Cl permits the simultaneous or sequential use of NHS‑ester, isothiocyanate, or maleimide chemistry without cross‑reactivity [2]. This orthogonal pairing is essential for constructing heterobifunctional probes (e.g., PROTAC precursors, activity‑based probes with fluorescent reporters, or antibody‑drug conjugate linkers) where the isoquinoline moiety contributes both target affinity and a rigid spacer element.

Structure–Activity Relationship (SAR) Studies on Isoquinoline‑Based Kinase Inhibitors

For medicinal chemistry programs exploring ROCK or related AGC kinase inhibition, 4‑methylisoquinoline‑5‑sulfonyl fluoride provides a direct entry point to the 4‑methyl‑5‑amido series without requiring protection/deprotection of the sulfonic acid. The well‑characterized SAR showing that the 4‑methyl substituent improves ROCK2 potency ~13‑fold and selectivity ~8.6‑fold over the unsubstituted scaffold [1] makes it the rational first choice for library synthesis over the 5‑H, 1‑methyl, or 4‑fluoro sulfonyl chloride alternatives.

Application
Selection Property
Validation Focus
ROCK2 chemical probe synthesis
4‑Methylisoquinoline core selectivity
Kinase selectivity profile review
Aqueous probe bioconjugation
Aqueous‑stable SO₂F handle
SuFEx conjugation efficiency in buffer
Multi‑step bioconjugation
Orthogonal SO₂F / NHS reactivity
Sequential reaction chemoselectivity
Kinase inhibitor SAR libraries
4‑Methyl‑5‑amido scaffold entry
SAR potency and selectivity trends
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